
Ethyl 6-(phenylsulfanyl)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(phenylsulfanyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a phenylsulfanyl group attached to a hexanoate ester, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-(phenylsulfanyl)hexanoate can be synthesized through the esterification of 6-(phenylsulfanyl)hexanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
6-(phenylsulfanyl)hexanoic acid+ethanolH2SO4Ethyl 6-(phenylsulfanyl)hexanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the need for harsh acids and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-(phenylsulfanyl)hexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 6-(phenylsulfanyl)hexanoic acid and ethanol.
Reduction: The phenylsulfanyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in appropriate solvents.
Major Products
Hydrolysis: 6-(phenylsulfanyl)hexanoic acid and ethanol.
Reduction: Ethyl 6-phenylhexanoate.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(phenylsulfanyl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 6-(phenylsulfanyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The ester bond can also be hydrolyzed by esterases, releasing the active 6-(phenylsulfanyl)hexanoic acid, which may exert its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-(phenylsulfanyl)hexanoate can be compared with other esters and sulfanyl-substituted compounds:
Ethyl hexanoate: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
Ethyl 6-(methylsulfanyl)hexanoate: Contains a methylsulfanyl group instead of a phenylsulfanyl group, leading to variations in reactivity and biological activity.
Phenyl hexanoate:
Eigenschaften
CAS-Nummer |
142260-67-1 |
|---|---|
Molekularformel |
C14H20O2S |
Molekulargewicht |
252.37 g/mol |
IUPAC-Name |
ethyl 6-phenylsulfanylhexanoate |
InChI |
InChI=1S/C14H20O2S/c1-2-16-14(15)11-7-4-8-12-17-13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 |
InChI-Schlüssel |
IDIPWPBLTJSJCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
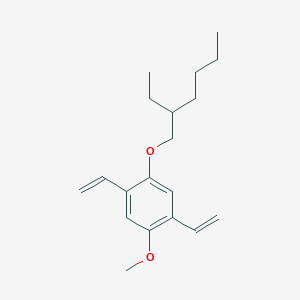
![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
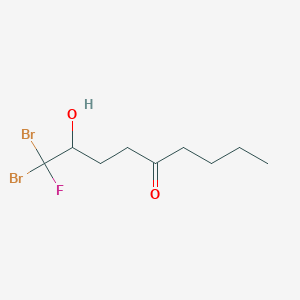
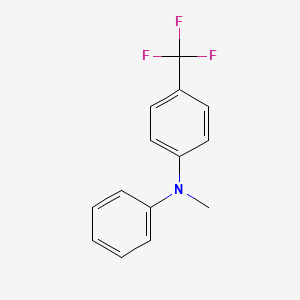
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)

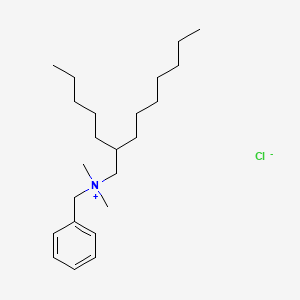
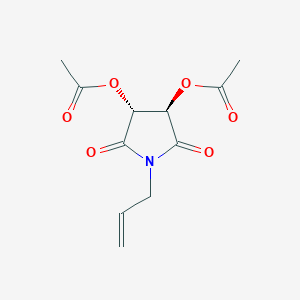
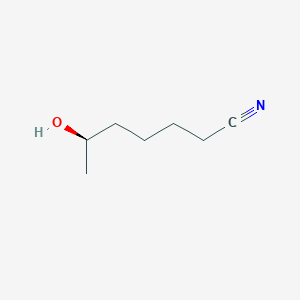
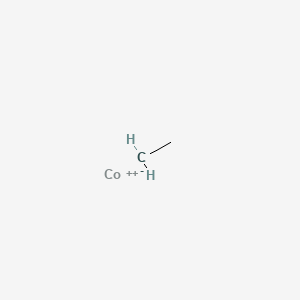
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
